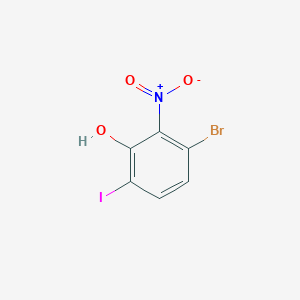

3-Bromo-6-iodo-2-nitrophenol

Descripción

Significance of Halogenated Aromatic Compounds as Synthetic Building Blocks

Halogenated aromatic compounds are fundamental to modern organic synthesis. The presence of halogen atoms (F, Cl, Br, I) on an aromatic ring provides a reactive "handle" for a multitude of chemical transformations. These atoms are crucial for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.gov The differential reactivity among halogens (I > Br > Cl) allows for selective, stepwise functionalization of polyhalogenated systems. mt.com Furthermore, halogens influence the electronic properties of the aromatic ring, serving as ortho-, para-directing groups in electrophilic aromatic substitution reactions while also deactivating the ring towards such reactions. numberanalytics.comnumberanalytics.com This dual role enables chemists to control the regioselectivity of subsequent synthetic steps. Their stability and reactivity make them indispensable intermediates in the production of pharmaceuticals, polymers, dyes, and specialty chemicals. numberanalytics.comnumberanalytics.com

Overview of Substituted Phenols as Fundamental Chemical Scaffolds

The phenol (B47542) motif is a cornerstone in chemical science, appearing in a vast array of natural products, industrial chemicals, and pharmaceuticals. nih.govunits.it Phenols are precursors to polymers, dyes, and many bioactive drugs. units.it The hydroxyl group of a phenol can be easily converted into an ether or ester, and it activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. mdpi.com The introduction of various substituents onto the phenolic ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. researchgate.net For instance, the acidity of the phenolic proton is significantly influenced by the electronic nature of the ring's substituents. In recent years, substituted phenolates have also been explored as potent organophotoredox catalysts, capable of initiating important bond-forming reactions upon light excitation. units.itacs.org

Contextualization of 3-Bromo-6-iodo-2-nitrophenol within Advanced Organic Synthesis

This compound emerges as a highly versatile, albeit specialized, synthetic intermediate. Its structure combines the key features of a substituted phenol with the distinct properties of a polyhalogenated aromatic compound. The molecule possesses multiple reactive sites: the acidic phenolic hydroxyl group, the electron-withdrawing nitro group, and two different halogen atoms at specific positions. evitachem.com

The key attributes of this compound in a synthetic context are:

Differential Halogen Reactivity : The carbon-iodine bond is typically more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions. This allows for selective functionalization, where the iodine can be replaced while leaving the bromine intact for a subsequent, different transformation. mt.com

Steric and Electronic Influence : The nitro group is strongly electron-withdrawing, which deactivates the ring to electrophilic substitution and enhances the acidity of the phenol. nih.gov Its position ortho to the hydroxyl group and meta to the bromine atom influences the regioselectivity of potential reactions. evitachem.com

Multiple Functionalization Points : The presence of the hydroxyl, nitro, bromo, and iodo groups offers numerous possibilities for modification. The nitro group can be reduced to an amine, opening up another avenue for derivatization. evitachem.comwikipedia.org The halogen atoms can be replaced by various nucleophiles or participate in coupling reactions. evitachem.com

A typical, multi-step synthesis of this compound would involve the sequential nitration, bromination, and iodination of a phenol derivative, with careful control of reaction conditions to ensure the correct placement of each substituent. evitachem.com This intricate structure makes it a valuable precursor for creating highly substituted and complex aromatic compounds for advanced applications in materials science and pharmaceutical development. evitachem.com

Chemical Data for this compound

Below are the key chemical properties of the compound.

| Property | Value |

| Molecular Formula | C₆H₃BrINO₃ |

| Molecular Weight | 343.90 g/mol |

| CAS Number | 2090513-56-5 |

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H3BrINO3 |

|---|---|

Peso molecular |

343.90 g/mol |

Nombre IUPAC |

3-bromo-6-iodo-2-nitrophenol |

InChI |

InChI=1S/C6H3BrINO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H |

Clave InChI |

PPNIQLLCNJCINK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1Br)[N+](=O)[O-])O)I |

Origen del producto |

United States |

Chemical Reactivity and Transformation Pathways of 3 Bromo 6 Iodo 2 Nitrophenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group (-OH) on the phenolic ring is a key site for various chemical transformations, including alkylation, acylation, and the formation of ethers and esters.

Alkylation and Acylation Reactions

The phenolic hydroxyl group can undergo alkylation to form ethers and acylation to form esters. These reactions typically proceed via nucleophilic attack of the phenoxide ion, formed by deprotonation of the phenol (B47542) in the presence of a base. The reactivity of the phenol towards alkylation and acylation is influenced by the electronic effects of the other substituents on the aromatic ring. The presence of the electron-withdrawing nitro, bromo, and iodo groups makes the hydroxyl group more acidic and thus more readily deprotonated to the corresponding phenoxide.

Ether and Ester Formation

Ether formation is commonly achieved through the Williamson ether synthesis, where the phenoxide ion reacts with an alkyl halide. masterorganicchemistry.com This SN2 reaction is most efficient with primary alkyl halides. masterorganicchemistry.com Esterification can be carried out by reacting the phenol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid or base catalyst. google.com The reaction conditions for these transformations, such as the choice of base, solvent, and temperature, are crucial for achieving high yields and selectivity. masterorganicchemistry.comgoogle.com

Reactivity of the Aromatic Nitro Group

The nitro group (–NO2) is a strong electron-withdrawing group that significantly deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. pearson.comwikipedia.org Its reactivity is primarily centered on reduction to an amino group and potential displacement by strong nucleophiles.

Reductive Transformations to Amino Functionalities

The reduction of the nitro group to a primary amine (–NH2) is a fundamental transformation in organic synthesis. wikipedia.org This conversion can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, and metal/acid combinations such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). wikipedia.orglkouniv.ac.in Selective reduction of the nitro group in the presence of other reducible functional groups, such as halogens, is a key consideration. organic-chemistry.org For instance, hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C has been used for the selective reduction of nitroarenes while preserving halogen substituents. organic-chemistry.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/Catalyst | Conditions | Product | Reference |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | H2 gas | Aniline (B41778) | lkouniv.ac.in |

| Iron (Fe) / Hydrochloric Acid (HCl) | Acidic medium | Aniline | wikipedia.org |

| Tin (Sn) / Hydrochloric Acid (HCl) | Acidic medium | Aniline | wikipedia.org |

| Sodium Hydrosulfite (Na2S2O4) | Aqueous solution | Aniline | wikipedia.org |

| Hydrazine Hydrate / Pd/C | - | Halogenated Anilines | organic-chemistry.org |

| Zinc (Zn) / Ammonium (B1175870) Chloride (NH4Cl) | Neutral medium | Phenylhydroxylamine | lkouniv.ac.in |

Nucleophilic Displacement of the Nitro Group

While less common than the substitution of halogens, the nitro group can be displaced by strong nucleophiles under certain conditions, particularly when the aromatic ring is highly activated by other electron-withdrawing groups. libretexts.org However, the presence of halogens at other positions on the ring generally makes them more likely leaving groups in nucleophilic aromatic substitution reactions. libretexts.org The displacement of a nitro group from a nitroalkane by a thiolate anion has been reported, suggesting the possibility of such reactions with aromatic nitro compounds under specific conditions. rsc.org

Reactivity of the Bromo and Iodo Substituents

The bromo and iodo substituents on the aromatic ring are susceptible to nucleophilic aromatic substitution. evitachem.com The strong electron-withdrawing effect of the nitro group, particularly from the ortho position, activates the ring for such reactions. libretexts.org Generally, iodine is a better leaving group than bromine in nucleophilic aromatic substitution reactions due to the weaker carbon-iodine bond.

These halogen atoms can be replaced by a variety of nucleophiles, including alkoxides, amines, and thiolates, allowing for further functionalization of the molecule. evitachem.com The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a Meisenheimer complex intermediate. libretexts.org The rate of these substitution reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the case of 3-Bromo-6-iodo-2-nitrophenol, the differential reactivity of the C-I and C-Br bonds is the key factor governing the outcome of these reactions. Generally, the C-I bond is more reactive than the C-Br bond in oxidative addition to a palladium(0) center, allowing for selective functionalization.

Heck Reaction: The Heck reaction couples aryl halides with alkenes. For dihalogenated substrates, selective coupling at the more reactive C-I bond can be achieved under appropriate conditions. While specific studies on this compound are not prevalent, research on similar compounds like bromo-iodoarenes demonstrates that mono-olefination at the iodine-bearing carbon is feasible.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. The higher reactivity of the C-I bond allows for selective alkynylation at the 6-position of this compound. Studies on dihaloarenes confirm that the reaction can be controlled to favor monosubstitution at the iodine position. For instance, in the coupling of 2-bromo-4-iodo-quinoline, the acetylene (B1199291) adds selectively to the site of the more reactive iodide substituent. libretexts.org

A general representation of the selective Sonogashira coupling is shown below:

| Reactant 1 | Reactant 2 | Catalyst System | Product | Selectivity |

|---|---|---|---|---|

| This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂/CuI, Amine Base | 3-Bromo-6-(alkynyl)-2-nitrophenol | High for mono-alkynylation at the C-I position |

Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound with an organohalide. Similar to the Sonogashira coupling, the Suzuki reaction on this compound is expected to proceed selectively at the C-I bond. Research on non-symmetric dibromobenzenes has shown that regioselectivity can be influenced by steric and electronic factors. rsc.org In the context of this compound, the greater reactivity of the C-I bond would be the dominant factor directing the initial coupling. A subsequent coupling at the C-Br bond could be achieved under more forcing conditions, allowing for a stepwise, one-pot synthesis of disubstituted products. nih.gov

Nucleophilic Aromatic Substitution of Halogens

The presence of a strong electron-withdrawing nitro group ortho and para to the halogen atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.com The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate stabilized by the nitro group. libretexts.org

The relative reactivity of the halogens as leaving groups in SNA_r reactions is typically F > Cl > Br > I. nih.gov Therefore, in this compound, the bromine atom at the 3-position is expected to be more readily displaced by a nucleophile than the iodine atom at the 6-position, provided the reaction is kinetically controlled. The reaction is accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com

| Substrate | Nucleophile | Expected Major Product | Reaction Conditions |

|---|---|---|---|

| This compound | Methoxide (CH₃O⁻) | 6-Iodo-3-methoxy-2-nitrophenol | Basic conditions |

| This compound | Ammonia (NH₃) | 3-Amino-6-iodo-2-nitrophenol | High pressure/temperature |

Halogen-Metal Exchange Processes

Halogen-metal exchange is a common method for the preparation of organometallic reagents, often using organolithium or Grignard reagents. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org Consequently, for this compound, selective metalation at the 6-position (iodine) is expected.

The reaction of this compound with an organolithium reagent like n-butyllithium would likely lead to the formation of 3-bromo-6-lithio-2-nitrophenol. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 6-position. However, the presence of the acidic phenolic proton would require the use of at least two equivalents of the organolithium reagent, with the first equivalent deprotonating the hydroxyl group.

A representative reaction sequence is as follows:

Deprotonation of the phenolic hydroxyl group.

Selective halogen-lithium exchange at the C-I bond.

Quenching with an electrophile (E+).

Electrophilic Aromatic Substitution with Retention or Displacement of Halogens

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and halo substituents. The hydroxyl group is an activating, ortho-, para-director, but its influence is likely outweighed by the deactivating groups. Therefore, forcing conditions would be required for any electrophilic substitution to occur.

If an electrophilic substitution reaction were to take place, the position of substitution would be directed by the existing substituents. The hydroxyl group directs ortho and para. The nitro group is a meta-director. The halogens are ortho-, para-directors, but deactivating. The most likely position for substitution would be the carbon atom that is ortho to the hydroxyl group and meta to the nitro group (the 4-position), which is currently unsubstituted.

Displacement of the halogens under electrophilic conditions is less common but can occur under specific circumstances, particularly with iodine, which is a better leaving group than bromine in such reactions.

Intramolecular Cyclization and Rearrangement Reactions

The substituents on this compound, particularly the ortho-relationship of the nitro and hydroxyl groups, as well as the halogens, can facilitate intramolecular cyclization reactions to form heterocyclic structures. For instance, reduction of the nitro group to an amine would generate 2-amino-3-bromo-6-iodophenol (B12858925). This intermediate, with an ortho-aminophenol structure, is a precursor for the synthesis of phenoxazines.

While specific studies on this compound are scarce, related ortho-halophenols are known to undergo intramolecular cyclization. For example, o-halophenols can react with various reagents to form benzoxazinones through domino carbonylation-cyclization processes. researchgate.net Similarly, copper-catalyzed intramolecular C-N bond formation in o-halophenols with amides can lead to the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones. researchgate.net

Rearrangement reactions are less documented for this specific compound. However, under certain conditions, such as photochemical or high-temperature reactions, rearrangements involving the substituents could potentially occur, though these are not common transformation pathways.

Radical Chemistry Involving Polyhalogenated Phenols

The radical chemistry of halogenated phenols is of significant interest, particularly in the context of environmental degradation and advanced oxidation processes. Hydroxyl radicals (•OH) can react with halogenated phenols through addition to the aromatic ring or by hydrogen abstraction from the phenolic group. researchgate.net

In the case of polyhalogenated phenols, the reaction with radicals can lead to a variety of products, including further halogenated or dehalogenated species, as well as coupling products. Studies on nitrophenols have shown that reaction with sulfate (B86663) radicals (SO₄•⁻) can lead to the formation of polynitrophenols and nitrated biphenyls. researchgate.net The presence of bromine and iodine in this compound could influence the reaction pathways, potentially leading to the formation of mixed halogenated radical intermediates and subsequent products.

The reaction of nitrophenols with hydroxyl radicals in aqueous solution has been shown to result in the formation of semiquinone radicals, particularly for 2- and 4-nitrophenol. osti.gov This suggests that this compound could also form radical species under appropriate oxidizing conditions.

Theoretical and Computational Chemistry of 3 Bromo 6 Iodo 2 Nitrophenol Systems

Quantum Chemical Characterization of Molecular Geometry and Electronic Structure

Quantum chemical methods are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within the 3-Bromo-6-iodo-2-nitrophenol molecule. These calculations provide a detailed picture of the structural and electronic landscape of the compound.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable geometric structure of a molecule. For this compound, DFT calculations would be employed to find the equilibrium geometry by minimizing the total energy of the system. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified. The optimization would account for the electronic effects and steric hindrance introduced by the bulky bromine and iodine atoms, the electron-withdrawing nitro group, and the hydroxyl group on the phenol (B47542) ring. The resulting optimized structure provides crucial data on the molecule's spatial configuration.

Table 1: Optimized Geometrical Parameters (Theoretical)

| Parameter | Description |

| Bond Lengths (Å) | Predicted distances between bonded atoms (e.g., C-Br, C-I, N-O, O-H). |

| Bond Angles (°) | Predicted angles between adjacent bonds (e.g., C-C-Br, C-C-I). |

| Dihedral Angles (°) | Predicted torsional angles defining the 3D orientation of the substituents. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commdpi.com The energies and spatial distributions of these orbitals provide critical information about the molecule's stability and reactive sites. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and easily polarizable. mdpi.com For this compound, the electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, while the electron-donating character of the hydroxyl group and halogens would raise the energy of the HOMO, likely resulting in a relatively small energy gap, indicating a reactive molecule.

Table 2: Frontier Molecular Orbital Energies (Theoretical)

| Orbital | Energy (eV) | Description |

| HOMO | Calculated Energy Value | Represents the ability to donate an electron. |

| LUMO | Calculated Energy Value | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Calculated Energy Difference | Correlates with molecular stability and reactivity. |

The distribution of the HOMO and LUMO across the molecule helps identify the most probable sites for chemical reactions.

Nucleophilic Sites: The regions of the molecule where the HOMO is localized are electron-rich and are likely to act as nucleophiles, donating electrons to an electrophile. youtube.com In this compound, the HOMO is expected to have significant density on the phenol ring and the oxygen atom of the hydroxyl group.

Electrophilic Sites: The areas where the LUMO is localized are electron-deficient and represent the sites susceptible to nucleophilic attack. youtube.com The LUMO for this molecule is anticipated to be concentrated around the electron-withdrawing nitro group and the carbon atoms of the aromatic ring attached to the electronegative substituents.

These reactivity descriptors are crucial for predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential Surface (MEPS) Mapping

The Molecular Electrostatic Potential Surface (MEPS) is a crucial tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity. It visually represents the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For aromatic compounds containing nitro groups, such as nitrophenols, the MEPS typically reveals a significant negative potential around the oxygen atoms of the nitro group, making these sites susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the aromatic ring and the hydroxyl group generally exhibit a positive potential, indicating them as likely sites for nucleophilic attack.

In a molecule like this compound, the presence of electron-withdrawing bromine and iodine atoms would further influence the electrostatic potential. These halogen atoms would likely create regions of positive potential (known as a "sigma-hole") on their outer surface, making them potential sites for halogen bonding interactions.

Table 1: Predicted Regions of High and Low Electrostatic Potential in Analogous Nitrophenol Systems

| Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen atoms of the Nitro Group | Negative | Susceptible to electrophilic attack |

| Aromatic Ring Hydrogen Atoms | Positive | Potential sites for nucleophilic attack |

| Hydroxyl Group | Positive | Potential site for nucleophilic attack |

| Halogen Atoms (Bromine, Iodine) | Positive (Sigma-hole) | Potential for halogen bonding |

Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, Electronic Transitions)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of compounds.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. For a substituted nitrophenol, characteristic vibrational frequencies would be expected for the O-H stretch of the hydroxyl group, the N-O stretching modes of the nitro group, and various C-H and C-C stretching and bending modes of the aromatic ring. The C-Br and C-I stretching frequencies would appear at lower wavenumbers.

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of a molecule. For nitroaromatic compounds, the electronic spectrum is typically characterized by transitions involving the promotion of electrons from occupied molecular orbitals (like the HOMO) to unoccupied molecular orbitals (like the LUMO). These transitions are often responsible for the color of these compounds. The presence of bromine and iodine as substituents on the aromatic ring would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted nitrophenol.

Table 2: Predicted Spectroscopic Data for a Representative Nitrophenol System

| Spectroscopic Technique | Predicted Signature | Corresponding Molecular Motion/Transition |

| Infrared (IR) Spectroscopy | ~3300-3500 cm⁻¹ | O-H stretching |

| ~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹ | Asymmetric and symmetric N-O stretching | |

| ~500-700 cm⁻¹ | C-Br stretching | |

| ~450-650 cm⁻¹ | C-I stretching | |

| UV-Vis Spectroscopy | π → π* and n → π* transitions | Electronic transitions involving the aromatic ring and nitro group |

Reaction Mechanism Investigations via Computational Pathway Analysis

For a molecule like this compound, computational studies could investigate various reaction pathways, such as:

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group would activate the aromatic ring towards nucleophilic attack. Computational analysis could determine the preferred site of substitution and the associated activation energies.

Electrophilic Aromatic Substitution: While the ring is generally deactivated by the nitro and halogen substituents, computational methods could predict the regioselectivity of electrophilic attack under forcing conditions.

Reactions involving the Hydroxyl and Nitro Groups: The reactivity of the functional groups themselves, such as esterification of the hydroxyl group or reduction of the nitro group, can be modeled to understand the reaction energetics and mechanisms.

These computational investigations provide a detailed, atomistic understanding of reaction mechanisms that can be difficult to obtain through experimental means alone.

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various photonic and optoelectronic technologies. Organic molecules with large dipole moments and extended π-conjugated systems often exhibit significant NLO properties.

The presence of a strong electron-donating group (like the hydroxyl group) and a strong electron-withdrawing group (like the nitro group) on an aromatic ring can lead to a large molecular hyperpolarizability (β), a key indicator of second-order NLO activity. While the hydroxyl group is a moderate donor, the nitro group is a strong acceptor, creating a "push-pull" system that can enhance NLO properties.

Computational methods can be used to calculate the polarizability (α) and hyperpolarizabilities (β and γ) of a molecule. For this compound, the presence of the heavy halogen atoms could also influence the NLO response. Theoretical calculations would be essential to quantify the NLO properties and assess its potential for use in NLO applications. Research on other organic compounds has shown that the presence of nitro groups can enhance NLO responses. nih.gov

Table 3: Key Molecular Features and their Potential Impact on NLO Properties

| Molecular Feature | Potential Effect on NLO Properties |

| Hydroxyl Group (Electron Donor) | Contributes to the "push-pull" system, enhancing hyperpolarizability. |

| Nitro Group (Electron Acceptor) | Strong electron-withdrawing character significantly enhances the molecular hyperpolarizability. |

| Aromatic Ring | Provides the π-conjugated system necessary for charge transfer. |

| Bromine and Iodine Substituents | Can influence the electronic properties and overall molecular polarizability. |

Role and Applications of 3 Bromo 6 Iodo 2 Nitrophenol As a Key Synthetic Intermediate

Precursor for Advanced Aromatic Building Blocks

The presence of both bromine and iodine atoms on the aromatic ring of 3-Bromo-6-iodo-2-nitrophenol makes it an excellent substrate for various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds allows for sequential and selective couplings. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling a stepwise introduction of different substituents.

For instance, a Sonogashira coupling could be selectively performed at the iodine-bearing carbon, followed by a Suzuki or Heck reaction at the bromine-substituted position. This stepwise functionalization allows for the synthesis of complex, unsymmetrically substituted aromatic compounds that would be challenging to prepare otherwise.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Reactant | Catalyst | Bond Formed | Resulting Structure |

| Suzuki Coupling | Arylboronic acid | Pd catalyst | C-C | Biphenyl derivative |

| Heck Coupling | Alkene | Pd catalyst | C-C | Stilbene derivative |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst | C-C | Arylalkyne derivative |

| Buchwald-Hartwig Amination | Amine | Pd catalyst | C-N | Arylamine derivative |

| Stille Coupling | Organostannane | Pd catalyst | C-C | Biaryl derivative |

These advanced aromatic building blocks are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Scaffold for Multi-functionalized Organic Compounds

The diverse array of functional groups on this compound provides a robust scaffold for the synthesis of multi-functionalized organic compounds. The hydroxyl group can be readily converted into an ether or ester, or it can participate in condensation reactions. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, potentially allowing for the displacement of one of the halogen atoms under specific conditions. libretexts.org

Furthermore, the nitro group can be reduced to an amino group, which introduces a new site for a variety of chemical modifications, such as acylation, alkylation, or diazotization followed by substitution. This versatility allows for the introduction of a wide range of functionalities onto the aromatic core, leading to compounds with tailored properties.

Table 2: Functional Group Transformations of this compound

| Functional Group | Reagent/Condition | Transformation | Product Functionality |

| Phenolic -OH | Alkyl halide, base | Etherification | Ether |

| Phenolic -OH | Acyl chloride, base | Esterification | Ester |

| Nitro -NO2 | Reducing agent (e.g., SnCl2, H2/Pd) | Reduction | Amine |

| Iodo -I | Organometallic reagent, Pd catalyst | Cross-coupling | C-C or C-heteroatom bond |

| Bromo -Br | Organometallic reagent, Pd catalyst | Cross-coupling | C-C or C-heteroatom bond |

The ability to sequentially or concurrently modify these different functional groups makes this compound a powerful tool for creating complex molecular architectures.

Intermediate in the Construction of Heterocyclic Frameworks

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a valuable starting material for the synthesis of various heterocyclic systems. The reduction of the nitro group to an amine is a key step in many of these synthetic routes. The resulting 2-amino-3-bromo-6-iodophenol (B12858925) contains vicinal amino and hydroxyl groups, a common precursor motif for the construction of fused heterocyclic rings.

For example, this intermediate can undergo condensation reactions with various electrophiles to form benzoxazoles, which are privileged structures in drug discovery. Additionally, the amino group can be diazotized and subsequently displaced to introduce other functionalities or to initiate cyclization reactions. The halogen substituents can also participate in intramolecular cyclization reactions, further expanding the range of accessible heterocyclic frameworks. The synthesis of nitrophenyl-group-containing heterocycles is a known strategy in organic chemistry. nih.govresearchgate.net

Contributions to the Development of Targeted Synthetic Strategies

The well-defined substitution pattern of this compound is instrumental in the development of targeted and efficient synthetic strategies. The distinct reactivity of its functional groups allows for a high degree of control over the reaction sequence, minimizing the need for protecting groups and reducing the number of synthetic steps. This regioselective reactivity is a key aspect of modern synthetic chemistry, aiming for atom and step economy.

The ortho-nitro-phenol moiety can direct the regioselectivity of certain reactions. For instance, the hydroxyl group can direct ortho-lithiation, although the presence of other substituents complicates this. The differential reactivity of the carbon-halogen bonds in cross-coupling reactions is a prime example of how this molecule can be used in a highly controlled, programmed synthesis. wikipedia.org Such controlled synthetic routes are crucial for the efficient and cost-effective production of complex target molecules.

Advanced Methodologies in the Study of Halogenated Nitrophenols

High-Resolution Analytical Techniques for Structural Elucidation

The definitive identification of 3-Bromo-6-iodo-2-nitrophenol relies on techniques that can resolve its precise molecular structure, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. researchgate.net For this compound, ¹H NMR and ¹³C NMR spectroscopy provide critical data.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. Due to the anisotropic effects of the nitro, bromo, and iodo substituents, these signals would appear as doublets from ortho-coupling. The precise chemical shifts are influenced by the electronic environment; the electron-withdrawing nitro group and halogens would shift the proton signals downfield.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display six distinct signals for the six aromatic carbons. chegg.com The chemical shifts are highly dependent on the attached substituent. The carbon bearing the hydroxyl group (C-1) would be significantly shifted downfield, as would the carbons attached to the nitro group (C-2) and the halogens (C-3 and C-6). Predicting the exact shifts requires analysis of substituent chemical shift (SCS) effects.

High-Resolution Mass Spectrometry (HRMS): HRMS is vital for confirming the elemental composition of this compound. Techniques like electrospray ionization (ESI) or electron impact (EI) can be used. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula (C₆H₃BrINO₃) with a high degree of confidence. nih.govresearchgate.net The fragmentation pattern observed in the mass spectrum offers further structural confirmation. libretexts.org Key fragmentation pathways for nitrophenols typically involve the loss of the nitro group (NO₂) and hydroxyl radical (OH). libretexts.org The presence of bromine and iodine isotopes (⁷⁹Br/⁸¹Br) would result in a characteristic isotopic pattern for bromine-containing fragments.

| Technique | Expected Observation for this compound | Information Gained |

| ¹H NMR | Two doublets in the aromatic region. | Connectivity of protons on the aromatic ring. |

| ¹³C NMR | Six distinct signals for aromatic carbons. | Carbon skeleton and influence of substituents. |

| HRMS | Accurate mass of the molecular ion peak corresponding to C₆H₃BrINO₃. | Unambiguous molecular formula. |

| MS/MS | Fragmentation patterns showing loss of NO₂, OH, Br, and I radicals. | Structural confirmation and bonding information. |

Advanced Spectroscopic Characterization Methods

Beyond NMR and MS, other spectroscopic methods provide complementary information about the functional groups and electronic properties of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands. longdom.org The broad O-H stretching vibration of the phenolic group is typically observed around 3200-3600 cm⁻¹. The nitro group gives rise to two strong, characteristic absorptions: an asymmetric stretching vibration near 1500-1540 cm⁻¹ and a symmetric stretching vibration near 1320-1370 cm⁻¹. ukessays.com Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations are found in the fingerprint region at lower wavenumbers.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. mdpi.com The presence of the nitrophenol chromophore, which includes the benzene ring, the hydroxyl group, and the nitro group, leads to characteristic absorption maxima (λmax) in the UV-Vis spectrum. researchgate.net The exact position of these maxima can be influenced by solvent polarity. For nitrophenols, transitions such as π → π* and n → π* are expected.

| Spectroscopic Method | Characteristic Feature | Vibrational/Electronic Transition | Expected Wavenumber/Wavelength |

| FT-IR | O-H stretch | Stretching of the hydroxyl group | ~3200-3600 cm⁻¹ (broad) |

| FT-IR | NO₂ asymmetric stretch | Asymmetric stretching of the nitro group | ~1500-1540 cm⁻¹ (strong) |

| FT-IR | NO₂ symmetric stretch | Symmetric stretching of the nitro group | ~1320-1370 cm⁻¹ (strong) |

| UV-Vis | λmax | π → π* and n → π* transitions | ~250-400 nm |

Chromatographic Purity and Separation Techniques for Complex Mixtures

Chromatographic methods are indispensable for separating this compound from reaction byproducts or other isomers and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for the analysis and purification of nitrophenols. nih.govscirp.org A C18 stationary phase is commonly used, with a mobile phase typically consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. Separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. chromforum.org Detection is usually performed with a UV-Vis detector, set at a wavelength where the compound absorbs strongly.

Gas Chromatography (GC): GC is another powerful technique for separating volatile compounds like halogenated phenols. asianpubs.org Due to the polarity and potential for thermal degradation of phenols, derivatization is sometimes employed to convert the hydroxyl group into a less polar and more volatile ether, for example, through methylation. settek.com When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive identification of components in a mixture. asianpubs.org The choice of capillary column is crucial, with nonpolar or medium-polarity columns often providing good resolution.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing the purity of fractions during purification. ukessays.com For nitrophenols, a silica (B1680970) gel stationary phase is typically used with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate). The retention factor (Rf) value is dependent on the polarity of the compound; less polar isomers will travel further up the plate. wpmucdn.com

Crystallographic Analysis of Related Compounds

While a specific crystal structure for this compound may not be publicly available, X-ray crystallography of closely related nitrophenols provides significant insight into the expected solid-state structure. nih.gov X-ray diffraction analysis of single crystals allows for the precise determination of molecular geometry, including bond lengths, bond angles, and torsional angles. mdpi.comdoi.org

Data from a related compound, 2,6-dichloro-4-nitrophenol, illustrates the type of crystallographic information that can be obtained. cambridge.org

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the unit cell and the arrangement of molecules within it. |

| Unit Cell Dimensions | The size and shape of the fundamental repeating unit of the crystal. |

| Bond Lengths & Angles | Precise geometric details of the molecule in the solid state. |

| Intermolecular Interactions | Identification of hydrogen bonds, halogen bonds, and other non-covalent forces that stabilize the crystal structure. |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 3-Bromo-6-iodo-2-nitrophenol?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify substituent positions (e.g., bromine and iodine shifts) and FT-IR to confirm nitro (-NO₂) and phenolic (-OH) functional groups. Mass spectrometry (HRMS) is essential for verifying molecular weight, particularly due to the isotopic signatures of bromine (⁷⁹Br/⁸¹Br) and iodine (¹²⁷I) . For purity assessment, HPLC with UV detection (λ ~270–300 nm, typical for nitroaromatics) is recommended, as described in protocols for similar halogenated nitrophenols .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent photodegradation of the nitro group and oxidative decomposition of iodine. Stability studies on analogous compounds (e.g., 4-Bromo-2-fluoro-6-nitrophenol) suggest that moisture accelerates hydrolysis; thus, desiccants like silica gel are advised .

Q. What solvent systems are optimal for dissolving this compound?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to nitro and hydroxyl groups. For reactions, use acetone or THF, as seen in protocols for 2-Bromo-6-nitrophenol . Aqueous solubility is expected to be low, but buffered solutions (pH >10) may enhance solubility via deprotonation of the phenolic -OH .

Advanced Research Questions

Q. How to design a regioselective synthesis route for this compound?

- Methodological Answer : Start with 2-nitrophenol as the core.

Iodination : Use I₂/KIO₃ in acetic acid to introduce iodine at the para position to -NO₂ (meta-directing), yielding 4-iodo-2-nitrophenol .

Bromination : Employ Br₂/FeCl₃ in CS₂ at 273 K to brominate the meta position relative to -NO₂, leveraging steric and electronic effects .

- Challenge : Competing directing effects of -NO₂ (meta) and -OH (ortho/para) require precise stoichiometry and low temperatures to minimize side products .

Q. How to resolve spectral data contradictions indicating unexpected substitution patterns?

- Methodological Answer : If NMR shows anomalous peaks, perform 2D-COSY and NOESY to confirm spatial proximity of substituents. For crystallographic validation, single-crystal X-ray diffraction (as in ’s brominated pyridine derivatives) can unambiguously assign positions . Cross-reference with computational methods (DFT calculations for predicted chemical shifts) to reconcile discrepancies .

Q. What strategies mitigate side reactions during iodination in the presence of nitro groups?

- Methodological Answer :

- Protection of -OH : Temporarily protect the phenolic -OH as a methoxy or acetyl group to prevent unwanted electrophilic attack during iodination .

- Directed metalation : Use directed ortho-metalation (DoM) with LDA to introduce iodine selectively, bypassing the nitro group’s deactivating effects .

- Post-functionalization : Introduce iodine via Ullmann coupling after bromination, as demonstrated in trifluoromethylthio-substituted analogs .

Data Contradiction Analysis

Q. How to address inconsistent melting points reported for halogenated nitrophenols?

- Methodological Answer : Variations may arise from polymorphic forms or impurities. Purify via recrystallization (e.g., ethanol/water) and validate using DSC (Differential Scanning Calorimetry). Compare with literature data for structurally similar compounds, such as 3-Bromo-2,4,6-trichlorophenol (mp 89–91°C) , adjusting for iodine’s bulkier steric effects.

Functional Group Reactivity

Q. How do bromine and iodine substituents influence further electrophilic substitution?

- Methodological Answer : Bromine (ortho/para-directing, deactivating) and iodine (weakly ortho/para-directing, deactivating) compete with the nitro group (meta-directing). In nitration or sulfonation, the nitro group dominates, directing incoming electrophiles to the meta position relative to itself. For example, sulfonation of this compound would occur at position 5 (meta to -NO₂) .

Safety and Handling

Q. What precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. The compound is likely irritant (similar to 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol ). Dispose halogenated waste via approved incineration. Consult SDS of analogous compounds (e.g., 6-Amino-2-bromo-3-fluorophenol ) for spill management and first aid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.